![molecular formula C10H11Cl2NO B167611 N-[1-(3,4-dichlorophenyl)ethyl]acetamide CAS No. 5583-49-3](/img/structure/B167611.png)
N-[1-(3,4-dichlorophenyl)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3,4-dichlorophenyl)ethyl]acetamide, also known as DCEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DCEA is a derivative of acetamide and is synthesized through a specific method that involves the use of certain reagents and solvents.
Wirkmechanismus
The mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide may also work by modulating the activity of certain neurotransmitters in the brain.
Biochemische Und Physiologische Effekte
Studies have shown that N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a variety of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been found to reduce the levels of reactive oxygen species, which are molecules that can cause damage to cells and tissues. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to increase the levels of certain neurotransmitters in the brain, which may have a positive effect on mood and cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been found to exhibit potent antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. However, one limitation of using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are many future directions for the study of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. One potential area of research is the development of new antibiotics based on the structure of N-[1-(3,4-dichlorophenyl)ethyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of N-[1-(3,4-dichlorophenyl)ethyl]acetamide and its potential use in the treatment of neurological disorders. Finally, more research is needed to explore the potential use of N-[1-(3,4-dichlorophenyl)ethyl]acetamide in the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-[1-(3,4-dichlorophenyl)ethyl]acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is synthesized through a specific method and has been studied for its antibacterial and antifungal properties, potential use in the treatment of neurological disorders, and potential use in the development of new anti-inflammatory drugs. While there are advantages and limitations to using N-[1-(3,4-dichlorophenyl)ethyl]acetamide in lab experiments, there are many future directions for the study of this compound.
Synthesemethoden
The synthesis method of N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 3,4-dichlorophenylacetyl chloride. This intermediate product is then reacted with ethylamine to form N-[1-(3,4-dichlorophenyl)ethyl]acetamide. The final product is purified through recrystallization using a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential applications in various scientific research fields. It has been found to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. N-[1-(3,4-dichlorophenyl)ethyl]acetamide has also been studied for its potential use in the treatment of neurological disorders due to its ability to cross the blood-brain barrier. Additionally, N-[1-(3,4-dichlorophenyl)ethyl]acetamide has been studied for its potential use in the development of new anti-inflammatory drugs.
Eigenschaften
CAS-Nummer |
5583-49-3 |
|---|---|
Produktname |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
Molekularformel |
C10H11Cl2NO |
Molekulargewicht |
232.1 g/mol |
IUPAC-Name |
N-[1-(3,4-dichlorophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H11Cl2NO/c1-6(13-7(2)14)8-3-4-9(11)10(12)5-8/h3-6H,1-2H3,(H,13,14) |
InChI-Schlüssel |
LSCBJAULQSUFSZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



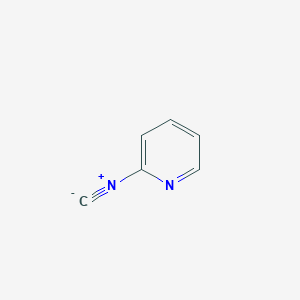

![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
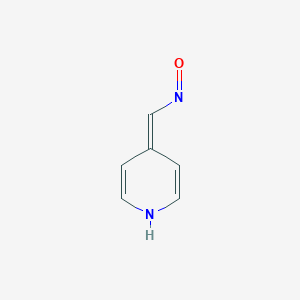
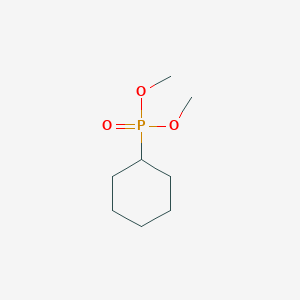
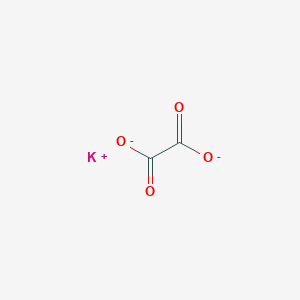
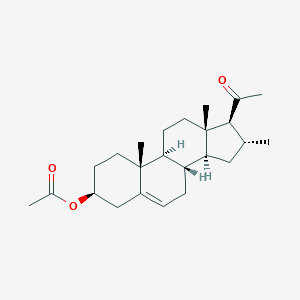
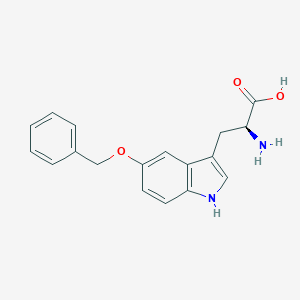
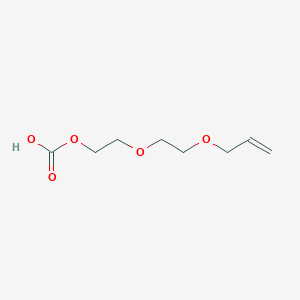
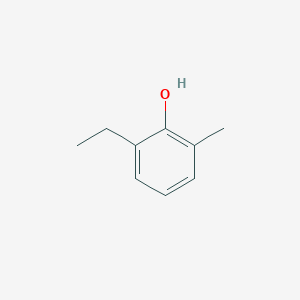
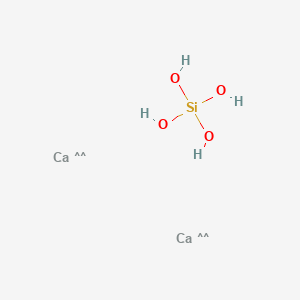

![7-Methyl-2-fluorobenz[a]anthracene](/img/structure/B167556.png)
![6-(trifluoromethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B167557.png)